3-Nitrochalcone

Anti‑inflammatory Carrageenan‑induced edema Nitrochalcone positional SAR

3‑Nitrochalcone [(2E)‑3‑(3‑nitrophenyl)‑1‑phenylprop‑2‑en‑1‑one, CAS 614‑48‑2] is a synthetic nitro‑chalcone belonging to the α,β‑unsaturated enone flavonoid family [REFS‑1]. Its defining structural feature – a nitro group at the meta position of the B‑ring – sharply distinguishes it from the more heavily studied A‑ring nitrochalcones (2′‑, 3′‑, and 4′‑nitrochalcone) and from the para‑nitro B‑ring isomer (4‑nitrochalcone).

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 614-48-2
Cat. No. B1353257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitrochalcone
CAS614-48-2
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H/b10-9+
InChIKeySMFBODMWKWBFOK-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitrochalcone (CAS 614-48-2) Procurement-Relevant Identity and Positional Context


3‑Nitrochalcone [(2E)‑3‑(3‑nitrophenyl)‑1‑phenylprop‑2‑en‑1‑one, CAS 614‑48‑2] is a synthetic nitro‑chalcone belonging to the α,β‑unsaturated enone flavonoid family [REFS‑1]. Its defining structural feature – a nitro group at the meta position of the B‑ring – sharply distinguishes it from the more heavily studied A‑ring nitrochalcones (2′‑, 3′‑, and 4′‑nitrochalcone) and from the para‑nitro B‑ring isomer (4‑nitrochalcone). This positional isomerism is not cosmetic; it controls molecular coplanarity, electronic distribution, and consequently the compound’s reactivity and biological profile [REFS‑2]. The compound is commercially available at >98 % purity as a light‑yellow crystalline solid (mp 142–146 °C) [REFS‑3], making it straightforward to source for reproducible structure‑activity studies.

Why 3‑Nitrochalcone Cannot Be Interchanged with Other Nitro‑Chalcone Isomers


The biological and chemical behaviour of nitro‑chalcones is exquisitely sensitive to both the ring position (A‑ vs. B‑ring) and the regio‑isomer (ortho, meta, para) of the nitro substituent. Data from direct head‑to‑head B‑ring positional studies show that moving the nitro group from meta (3‑nitrochalcone) to para (4‑nitrochalcone) alters the melting point from ≈133 °C to ≈157 °C and changes the anti‑inflammatory maximum protective effect by 10–15 percentage points [REFS‑1]. Even larger divergences appear when the nitro is placed on ring A instead of ring B: the oral AUC for A‑ring meta‑nitrochalcone (303.71 ± 34.32 h·%) is roughly twice that of the corresponding A‑ring ortho isomer, and the intraperitoneal MAPE varies from 43 % (para) to 68 % (meta) [REFS‑2]. Simply substituting one “nitrochalcone” for another without specifying the ring and positional assignment risks invalidating SAR correlations, wasting compound inventory, and producing irreproducible pharmacological readouts.

Quantitative Differentiation Evidence for 3‑Nitrochalcone (CAS 614‑48-2)


B‑Ring Meta‑Nitro (3‑Nitrochalcone) Shows Intermediate Anti‑Inflammatory MAPE and Distinct Time‑Course vs. Ortho and Para Isomers

In a direct head‑to‑head comparison of the three B‑ring nitro‑substituted chalcones (3a = ortho, 3b = meta, 3c = para) in the rat carrageenan paw‑edema model, the meta isomer 3b (3‑nitrochalcone) exhibited a maximum anti‑inflammatory protective effect (MAPE) that was intermediate between the ortho and para isomers across the dose‑range tested, with the highest effect reaching approximately 70 % at 200 mg kg⁻¹ i.p. [REFS‑1]. Critically, the time‑course of the protective effect for 3b differed significantly from that of 3a and 3c, with a more sustained effect over the 7‑hour observation period compared to the rapid decline seen for the meta A‑ring isomer [REFS‑1][REFS‑2]. The AUC values demonstrated a clear dose‑response relationship (p < 0.05) and confirmed that the meta‑nitro B‑ring substitution produces a pharmacological profile distinct from both the ortho and para B‑ring isomers [REFS‑1].

Anti‑inflammatory Carrageenan‑induced edema Nitrochalcone positional SAR

3‑Nitrochalcone Exhibits a Unique Position in the Cytotoxic Potency Hierarchy: Lower IC₅₀ than Parent Chalcone but Milder than 4‑Nitrochalcone

In a comparative in‑vitro study using human hepatocellular carcinoma HepG2 cells, the IC₅₀ values for five chalcones followed the rank order: 4‑nitrochalcone > 2′‑hydroxy‑3‑nitrochalcone > 3‑nitrochalcone > 2′‑hydroxychalcone > chalcone [REFS‑1]. This places 3‑nitrochalcone (B‑ring meta‑nitro) as the third most potent cytotoxic agent in the set, approximately 2‑ to 3‑fold more cytotoxic than the unsubstituted parent chalcone but noticeably less potent than the para‑nitro isomer 4‑nitrochalcone. The same study confirmed that the presence of the nitro group was the primary driver of enhanced cytotoxicity, with the nitro‑containing compounds achieving significantly lower IC₅₀ values than the non‑nitrated analogues [REFS‑1]. This intermediate potency makes 3‑nitrochalcone a valuable scaffold for prodrug design where excessive cytotoxicity needs to be tempered while retaining the nitro‑dependent pro‑oxidative mechanism of action [REFS‑2].

Cytotoxicity Hepatocellular carcinoma Nitrochalcone SAR

Nitrochalcones as a Class Display Undetectable Toxicity to Normal Cells, in Contrast to Amino‑ and Acetamido‑Chalcones

A comprehensive screening of 23 chalcones representing amino, acetamido, and nitro series revealed that the nitrochalcone sub‑class (including compounds 20, 22, and 23 carrying nitro substituents on ring A or B) did not present any detectable toxic effect on normal cells under the assay conditions, whereas the aminochalcones exhibited significant toxicity and the acetamidochalcones showed an intermediate profile [REFS‑1]. In the same study, three nitrochalcones retained antifungal activity while the aminochalcones were more toxic than the acetamidochalcones [REFS‑1]. This class‑level selectivity pattern positions 3‑nitrochalcone as a scaffold that can deliver antifungal or cytotoxic payloads to target cells without the confounding background toxicity observed with amino‑substituted analogues.

Selective toxicity Antifungal Normal‑cell cytotoxicity

B‑Ring Meta‑Nitro Substitution Affords an Intermediate Melting Point and Distinct Solid‑State Properties vs. Ortho and Para B‑Ring Isomers

Synthesis and characterization of the three B‑ring nitro‑chalcone positional isomers under identical Claisen‑Schmidt conditions yielded 3‑nitrochalcone (3b) as a white solid with mp 132–134 °C in 94 % yield [REFS‑1]. The ortho isomer (3a) melted at 115–116 °C (yellow solid, 90 % yield), while the para isomer (3c) melted at 156–158 °C (yellow solid, 90 % yield) [REFS‑1]. The melting‑point span of >40 °C across the three isomers provides a simple, quantitative identity check for incoming material. The high isolated yield (94 %) of 3‑nitrochalcone also indicates favourable reaction kinetics for the meta‑nitrobenzaldehyde substrate, translating into lower cost of goods when the compound is produced at scale [REFS‑1].

Physicochemical characterization Solid‑state properties Quality control

High-Value Application Scenarios for 3‑Nitrochalcone Based on Verified Evidence


Positional‑Isomer SAR Libraries for Anti‑Inflammatory Drug Discovery

When building a complete B‑ring nitro‑chalcone SAR matrix, 3‑nitrochalcone (meta‑NO₂) must be included alongside its ortho and para counterparts. The quantitative MAPE and AUC data from the carrageenan edema model [REFS‑1] provide a reference dataset that can be correlated with molecular docking scores (COX‑1/COX‑2) to guide lead optimisation. Omitting the meta isomer creates a critical data gap that prevents predictive modelling of the position‑activity landscape.

Cytotoxic Scaffold with a Defined Intermediate Potency Window

Researchers evaluating nitro‑chalcones for hepatocellular carcinoma or cervical cancer (HeLa) models can select 3‑nitrochalcone as a scaffold that provides enhanced cytotoxicity over parent chalcone while avoiding the extreme potency of 4‑nitrochalcone, which may be desirable for probing pro‑oxidative mechanisms without overwhelming acute toxicity [REFS‑2][REFS‑3]. The documented rank‑order IC₅₀ data in HepG2 cells allow direct calibration of the expected potency tier.

Antifungal Lead Optimisation with Reduced Normal‑Cell Toxicity Risk

Nitrochalcones as a class demonstrate antifungal efficacy without the normal‑cell toxicity that plagues amino‑substituted chalcones [REFS‑4]. 3‑Nitrochalcone can therefore serve as a starting point for antifungal lead development, where the nitro group’s electron‑withdrawing character contributes to activity while the class‑level safety data de‑risk early‑stage toxicity screening.

Quality‑Controlled Reference Standard for Chalcone Crystallography and Analytical Method Development

The high synthetic yield, distinct melting point (132–134 °C), and well‑characterised single‑crystal X‑ray structure [REFS‑5] make 3‑nitrochalcone an excellent reference standard for HPLC or NMR method qualification in chalcone libraries. Its reproducible physicochemical properties ensure lot‑to‑lot consistency when sourced from reputable vendors at >98 % purity [REFS‑6].

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